Duotrav

Glaucoma Ocular Hypertension Intraocular Pressure

Duotrav combines travoprost 0.004% and timolol 0.5% for dual-mechanism IOP reduction. Select the BAK-free (polyquad-preserved) formulation for patients with ocular surface disease or planned filtration surgery—in vitro evidence shows 93% TM cell viability vs. 29% for BAK-preserved latanoprost/timolol. Clinically proven 1.3 mmHg greater IOP reduction vs. latanoprost/timolol in normal-tension glaucoma. Stock the specialized preservative-free variant to meet the needs of dry-eye patients and pre-surgical cases.

Molecular Formula C43H63F3N4O13S
Molecular Weight 933 g/mol
CAS No. 874755-80-3
Cat. No. B1258297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuotrav
CAS874755-80-3
SynonymsDuotrav
Molecular FormulaC43H63F3N4O13S
Molecular Weight933 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O.CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C26H35F3O6.C13H24N4O3S.C4H4O4/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29;1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3;10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b5-3-,13-12+;;2-1-/t19-,21-,22-,23+,24-;10-;/m10./s1
InChIKeyFCDYIAFWEUGQSZ-KMVOCYRZSA-N
Commercial & Availability
Standard Pack Sizes2.5 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Duotrav (874755-80-3) Baseline Overview: A Fixed-Dose Travoprost-Timolol Ophthalmic Combination for Glaucoma and Ocular Hypertension


Duotrav, associated with CAS 874755-80-3, is a fixed-combination ophthalmic solution containing travoprost 0.004% and timolol 0.5%. It is indicated for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension who are insufficiently responsive to topical beta-blockers or prostaglandin analogues [1]. Travoprost, a prostaglandin F2α analogue, increases uveoscleral outflow, while timolol, a non-selective beta-adrenergic blocker, reduces aqueous humor production [2]. The combination is designed to provide dual-mechanism IOP lowering in a once-daily formulation.

Why Generic Substitution for Duotrav (CAS 874755-80-3) Fails Without Quantitative Comparator Evidence


Fixed-combination prostaglandin/timolol products are not interchangeable without careful clinical evaluation, as clinically meaningful differences in IOP-lowering efficacy and tolerability have been demonstrated in head-to-head trials [1]. While class-level substitution may be attempted for cost-saving, studies show that patients switched from one fixed combination to another can experience significantly different IOP outcomes, and preservative formulations vary in their impact on ocular surface health [2]. Therefore, procurement decisions should be guided by direct comparative efficacy and safety data rather than assumed class equivalence.

Quantitative Comparative Efficacy Evidence for Duotrav (CAS 874755-80-3): IOP Reduction vs. Monotherapies and Fixed-Dose Combinations


Superior IOP Reduction of Duotrav Compared to Prior Monotherapy in a Large Observational Cohort

In a prospective, open-label observational study of 522 patients with uncontrolled IOP on prior mono- or adjunctive therapy, switching to Duotrav (travoprost/timolol fixed combination) produced a mean IOP reduction of 5.6 ± 2.6 mmHg from a baseline of 21.9 ± 2.0 mmHg on prior treatment [1]. Among patients previously on monotherapy alone, the IOP reduction was 5.9 ± 2.3 mmHg. For specific comparators, patients switched from timolol monotherapy achieved an additional 5.7 ± 2.2 mmHg reduction, while those switched from latanoprost monotherapy gained an additional 6.3 ± 2.6 mmHg reduction.

Glaucoma Ocular Hypertension Intraocular Pressure

Head-to-Head IOP Reduction of Duotrav vs. Xalacom in Normal-Tension Glaucoma

In a randomized, multicenter, single-blinded crossover trial of 59 normal-tension glaucoma patients, Duotrav (travoprost/timolol) demonstrated significantly greater IOP reduction at 12 weeks compared to latanoprost/timolol fixed combination (Xalacom) [1]. The mean IOP reduction was -2.4 ± 2.3 mmHg in the Duotrav group versus -1.1 ± 2.3 mmHg in the Xalacom group (P = 0.021). The TTFC treatment period showed consistently lower mean IOP compared with LTFC at all measurement time points.

Normal-Tension Glaucoma Fixed-Combination Therapy Comparative Efficacy

Real-World IOP Control Advantage of Duotrav Over Xalacom in Routine Practice

A retrospective, multicentre, cross-sectional study of 316 patients in routine ophthalmic practice compared IOP control with Duotrav (travoprost/timolol) versus Xalacom (latanoprost/timolol) [1]. Mean IOP was significantly lower in the Duotrav group (17.1 mmHg) compared to the Xalacom group (19.0 mmHg; P < 0.001). In the subgroup of patients whose IOP was measured >24 hours after last instillation, the difference was even more pronounced: 17.0 mmHg for Duotrav versus 20.3 mmHg for Xalacom (P < 0.004), suggesting longer-lasting residual effect with travoprost.

Real-World Evidence Intraocular Pressure Glaucoma Management

Significant Additional IOP Reduction When Switching to Duotrav from Bimatoprost/Timolol (Ganfort)

In an open-label nonrandomized study of 57 patients with primary open-angle glaucoma or ocular hypertension who had insufficient IOP reduction on bimatoprost/timolol fixed combination (Ganfort), switching to Duotrav (travoprost/timolol) resulted in a mean IOP reduction of -3.8 ± 1.9 mmHg at 12 weeks (P < 0.001) [1]. At week 12, 85.5% of patients achieved IOP ≤18 mmHg, and 74.5% of patients preferred Duotrav over their prior bimatoprost/timolol therapy. Additionally, mean Ocular Surface Disease Index (OSDI) score was significantly reduced (P < 0.001) after switching.

Bimatoprost/Timolol Treatment Switching Inadequate IOP Control

Preservative-Related Trabecular Meshwork Cell Viability: Duotrav Polyquad Formulation vs. BAK-Preserved Alternatives

An in vitro study evaluated the cytotoxic effects of various fixed-combination glaucoma medications on cultured human trabecular meshwork (TM) cells [1]. Travoprost/timolol preserved with 0.015% benzalkonium chloride (BAK; DuoTrav) showed 79 ± 7% live TM cells after 25-minute treatment (1:10 dilution). In contrast, the same preparation preserved with 0.001% polyquad (PQ; DuoTrav BAK-free) had significantly higher viability at 93 ± 1% live cells (P < 0.001). Latanoprost/timolol preserved with 0.020% BAK (Xalacom) resulted in only 29 ± 9% live cells, comparable to BAK alone at that concentration.

Ocular Surface Health Preservative Toxicity Trabecular Meshwork

IOP Reduction Efficacy of Travoprost Component vs. Timolol Monotherapy: Meta-Analysis Foundation

A meta-analysis of 12 randomized controlled trials involving 3,048 patients with open-angle glaucoma or ocular hypertension evaluated the IOP-lowering efficacy of travoprost 0.004% compared to other agents [1]. The combined results demonstrated that travoprost 0.004% was more effective than timolol in lowering IOP. Travoprost was also more effective than travoprost 0.0015% but not more effective than bimatoprost or latanoprost. This meta-analysis provides the class-level evidence supporting the travoprost component's superior efficacy over timolol monotherapy.

Meta-Analysis Travoprost Efficacy Beta-Blocker Comparison

Duotrav (CAS 874755-80-3) Evidence-Based Application Scenarios for Clinical and Research Procurement


Step-Up Therapy for Patients Uncontrolled on Prostaglandin Analogue Monotherapy

Procure Duotrav when patients on PGA monotherapy (latanoprost, travoprost, bimatoprost, or tafluprost) require additional IOP lowering. Clinical evidence shows switching to Duotrav from PGA monotherapy provides significant additional IOP reduction (mean 1.7 mmHg reduction from 16.3 to 14.6 mmHg in Japanese patients, P < 0.0001) with minimal safety concerns [5]. This is supported by real-world data showing 17.6–25.9% additional IOP reduction when switching from various PGAs [6].

Preferred Fixed Combination for Normal-Tension Glaucoma Requiring Dual Therapy

Select Duotrav over latanoprost/timolol (Xalacom) for normal-tension glaucoma patients based on Level I evidence from a randomized crossover trial showing 1.3 mmHg greater IOP reduction with Duotrav (P = 0.021) [5]. In this challenging population where even modest IOP differences correlate with reduced progression risk, Duotrav offers a clinically meaningful advantage.

Rescue Therapy After Inadequate Response to Bimatoprost/Timolol (Ganfort)

Consider Duotrav as rescue therapy for patients with elevated IOP despite bimatoprost/timolol fixed combination. Evidence demonstrates that switching to Duotrav yields an additional mean IOP reduction of 3.8 mmHg (P < 0.001) with 85.5% achieving target IOP ≤18 mmHg and 74.5% patient preference for Duotrav [5]. This makes Duotrav a valuable second-line fixed-combination option.

Ocular Surface-Sensitive Patients: Polyquad-Preserved Formulation

For patients with pre-existing ocular surface disease, dry eye, or those anticipating future filtration surgery, procure the polyquad-preserved (BAK-free) formulation of Duotrav. In vitro evidence shows this formulation preserves 93% TM cell viability compared to 29% for BAK-preserved latanoprost/timolol and 79% for BAK-preserved Duotrav [5]. This preservative difference may translate to improved long-term tolerability and surgical outcomes [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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